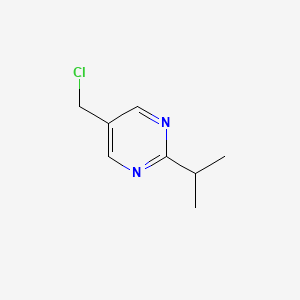
NBTIs-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NBTIs-IN-6 is a novel bacterial topoisomerase inhibitor with promising antibacterial activity. It targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, and cell division . This compound has shown efficacy against various bacterial strains, including those resistant to fluoroquinolones .
Métodos De Preparación
The synthesis of NBTIs-IN-6 involves multiple steps, starting with the preparation of key intermediates. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity . Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters to achieve cost-effective and efficient synthesis .
Análisis De Reacciones Químicas
NBTIs-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
NBTIs-IN-6 has a wide range of scientific research applications:
Mecanismo De Acción
NBTIs-IN-6 exerts its effects by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV. These enzymes are responsible for maintaining the correct topological state of bacterial DNA, which is crucial for DNA replication and transcription . By binding to these enzymes, this compound stabilizes the enzyme-DNA complex, leading to the formation of single-stranded DNA breaks and preventing the progression of the bacterial cell cycle . This ultimately results in bacterial cell death .
Comparación Con Compuestos Similares
NBTIs-IN-6 is unique compared to other bacterial topoisomerase inhibitors due to its dual-targeting ability and enhanced antibacterial activity . Similar compounds include:
Gepotidacin: Another novel bacterial topoisomerase inhibitor currently in clinical trials.
Fluoroquinolones: A class of antibiotics that also target bacterial topoisomerases but have different binding modes and resistance profiles.
Spiropyrimidinetriones: Compounds that enhance DNA cleavage mediated by bacterial gyrase.
This compound stands out due to its ability to induce both single- and double-stranded DNA breaks, offering a unique mechanism of action compared to other inhibitors .
Propiedades
Fórmula molecular |
C25H27FN4O6 |
|---|---|
Peso molecular |
498.5 g/mol |
Nombre IUPAC |
(3S,3aR,6R,6aS)-3-(2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethylamino)-6-[2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)ethyl]-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]furan-6-ol |
InChI |
InChI=1S/C25H27FN4O6/c1-32-21-3-2-17-22(30-21)15(16(26)10-29-17)4-5-25(31)13-36-23-18(12-35-24(23)25)28-9-14-8-19-20(11-27-14)34-7-6-33-19/h2-3,8,10-11,18,23-24,28,31H,4-7,9,12-13H2,1H3/t18-,23+,24-,25+/m0/s1 |
Clave InChI |
QWVOWTQCAWDAIT-LVEBQJTPSA-N |
SMILES isomérico |
COC1=NC2=C(C(=CN=C2C=C1)F)CC[C@]3(CO[C@H]4[C@@H]3OC[C@@H]4NCC5=CC6=C(C=N5)OCCO6)O |
SMILES canónico |
COC1=NC2=C(C(=CN=C2C=C1)F)CCC3(COC4C3OCC4NCC5=CC6=C(C=N5)OCCO6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


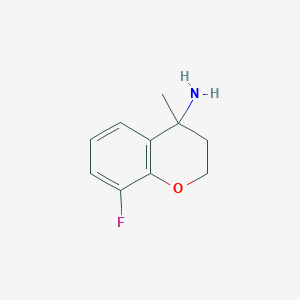
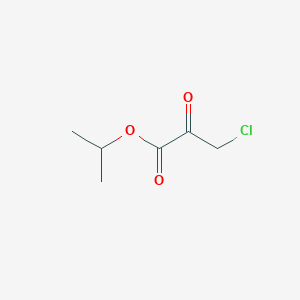
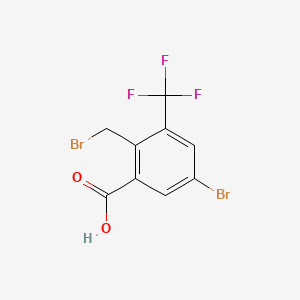

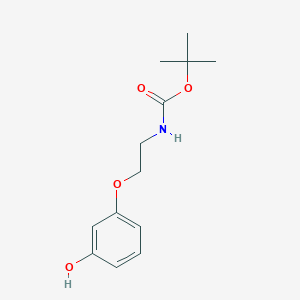
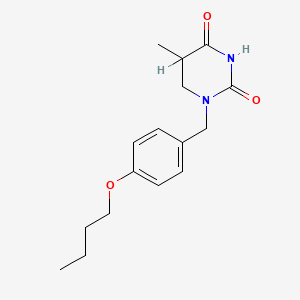
![Ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13924998.png)
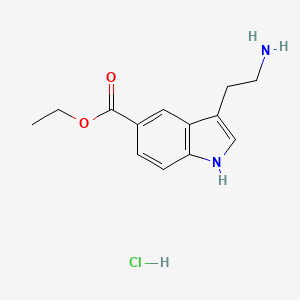
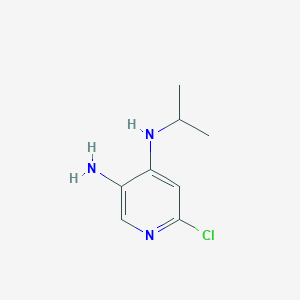
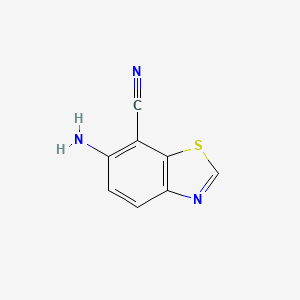
![[2-[Hydroxy-[2-(2-methylprop-2-enoyloxy)ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium](/img/structure/B13925013.png)
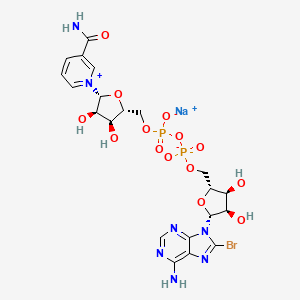
![4-Hydroxy-3,4-dihydro-2H-pyrano[2,3-c]pyridine-8-carboxylic acid](/img/structure/B13925018.png)
